![molecular formula C14H20N2O3S2 B2513087 N-(1-(1,1-二氧化四氢噻吩-3-基)哌啶-4-基)噻吩-3-甲酰胺 CAS No. 2034335-42-5](/img/structure/B2513087.png)
N-(1-(1,1-二氧化四氢噻吩-3-基)哌啶-4-基)噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
分子相互作用和构效关系
研究探索了相关化合物与大麻素受体的分子相互作用,提供了对其结合机制和构效关系的见解。例如,研究集中于构象分析和药效团模型,以了解受体结合和拮抗活性所需的立体和静电要求 (Shim 等,2002)。这些发现有助于设计具有特定药理特性的化合物。
合成与表征
相关化合物的合成和表征已详细说明,展示了生成具有潜在治疗应用的新结构的方法。例如,Talupur 等人。(2021 年)描述了四唑-噻吩-2-甲酰胺的合成,并进行了抗菌评估和分子对接研究 (Talupur 等人,2021)。这些合成方法能够开发具有所需生物活性的化合物。
抗菌和抗炎应用
多项研究合成了具有抗菌和抗炎特性的新化合物。例如,从维斯那金酮和凯林酮合成了新型苯并二呋喃基衍生物,显示出显着的 COX-2 抑制、镇痛和抗炎活性 (Abu‐Hashem 等人,2020)。这些研究有助于寻找具有改进的安全性和有效性概况的新治疗剂。
绿色合成方法
对绿色合成方法的研究导致了噻吩基吡唑和异恶唑的发展,证明了 1,3-偶极环加成方法在制备具有潜在抗菌和抗真菌活性的化合物中的应用 (Sowmya 等人,2018)。
虚拟筛选和药代动力学表征
已经针对特定受体的化合物进行了虚拟筛选和药代动力学表征,以识别潜在的治疗剂。例如,针对尿激酶受体的化合物已被合成并评估其对乳腺肿瘤转移的影响,突出了虚拟筛选在药物发现中的作用 (Wang 等人,2011)。
作用机制
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects numerous physiological processes. GIRK channels are involved in various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by this compound leads to changes in the cell’s excitability . This can have various effects depending on the specific physiological process in which the GIRK channels are involved .
属性
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-14(11-3-7-20-9-11)15-12-1-5-16(6-2-12)13-4-8-21(18,19)10-13/h3,7,9,12-13H,1-2,4-6,8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPWVDLJBNLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。